

# Fezolinetant for Vasomotor Symptoms: A Comparative Analysis of Efficacy and Safety

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Fezolinetant**

Cat. No.: **B607441**

[Get Quote](#)

For Immediate Release

A comprehensive systematic review and meta-analysis of clinical trial data reveals that **fezolinetant**, a selective neurokinin-3 (NK3) receptor antagonist, offers a significant reduction in the frequency and severity of vasomotor symptoms (VMS) associated with menopause. This guide provides a detailed comparison of **fezolinetant** with other therapeutic alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.

**Fezolinetant**, recently approved by the United States Food and Drug Administration (FDA), presents a novel non-hormonal approach to managing moderate to severe VMS.<sup>[1]</sup> Its mechanism of action targets the thermoregulatory center in the hypothalamus, offering an alternative for women who cannot or choose not to use hormone replacement therapy (HRT).  
<sup>[2]</sup><sup>[3]</sup><sup>[4]</sup><sup>[5]</sup>

## Comparative Efficacy of Fezolinetant and Alternatives

The efficacy of **fezolinetant** has been primarily established through the SKYLIGHT series of clinical trials. These studies have consistently demonstrated a statistically significant reduction in VMS frequency and severity compared to placebo.

Table 1: Efficacy of **Fezolinetant** in Pivotal Clinical Trials (SKYLIGHT 1 & 2)

| Outcome Measure        | Fezolinetant 30 mg                              | Fezolinetant 45 mg                              | Placebo |
|------------------------|-------------------------------------------------|-------------------------------------------------|---------|
| Mean Change in VMS     |                                                 |                                                 |         |
| Frequency from         |                                                 |                                                 |         |
| Baseline at Week 4     |                                                 |                                                 |         |
| SKYLIGHT 1             | -1.87                                           | -2.07                                           | ---     |
| SKYLIGHT 2             | Statistically significant reduction vs. placebo | Statistically significant reduction vs. placebo | ---     |
| Mean Change in VMS     |                                                 |                                                 |         |
| Frequency from         |                                                 |                                                 |         |
| Baseline at Week 12    |                                                 |                                                 |         |
| SKYLIGHT 1             | -2.39                                           | -2.55                                           | ---     |
| SKYLIGHT 2             | Statistically significant reduction vs. placebo | Statistically significant reduction vs. placebo | ---     |
| Mean Change in VMS     |                                                 |                                                 |         |
| Severity from Baseline |                                                 |                                                 |         |
| at Week 4              |                                                 |                                                 |         |
| SKYLIGHT 1             | -0.15                                           | -0.19                                           | ---     |
| SKYLIGHT 2             | Statistically significant reduction vs. placebo | -0.29                                           | ---     |
| Mean Change in VMS     |                                                 |                                                 |         |
| Severity from Baseline |                                                 |                                                 |         |
| at Week 12             |                                                 |                                                 |         |
| SKYLIGHT 1             | -0.24                                           | -0.20                                           | ---     |
| SKYLIGHT 2             | Statistically significant reduction vs. placebo | -0.29                                           | ---     |

Note: VMS frequency is measured as the mean difference in the number of moderate to severe hot flashes per day. VMS severity is measured on a standardized scale.

Table 2: Comparative Efficacy of Alternative Treatments for Vasomotor Symptoms

| Treatment                                            | Efficacy Data (Reduction in VMS Frequency)                                                    |
|------------------------------------------------------|-----------------------------------------------------------------------------------------------|
| Hormone Replacement Therapy (HRT)                    |                                                                                               |
| Conjugated Estrogens/Bazedoxifene (0.45 mg/20 mg)    | 74% reduction from baseline at 12 weeks. <a href="#">[1]</a>                                  |
| Conjugated Estrogens/Bazedoxifene (0.625 mg/20 mg)   | 80% reduction from baseline at 12 weeks. <a href="#">[1]</a>                                  |
| Transdermal Estradiol                                | Up to 84% reduction in hot flash frequency.                                                   |
| Selective Serotonin Reuptake Inhibitors (SSRIs)      |                                                                                               |
| Paroxetine (7.5 mg)                                  | 33-67% reduction over 6-12 weeks. <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) |                                                                                               |
| Venlafaxine                                          | Approximately 55% reduction.                                                                  |
| Desvenlafaxine (100 mg/day)                          | 64% decrease from baseline at 12 weeks. <a href="#">[9]</a>                                   |
| Other Non-Hormonal Options                           |                                                                                               |
| Gabapentin                                           | 45% reduction in hot flash frequency with 900 mg/day at 12 weeks.                             |
| Oxybutynin                                           | Up to 70-86% reduction in hot flash frequency.<br><a href="#">[10]</a>                        |
| Clonidine                                            | 20-38% reduction in hot flash frequency. <a href="#">[11]</a> <a href="#">[12]</a>            |

## Safety and Tolerability Profile

The safety of **fezolinetant** has been evaluated in multiple clinical trials, including the long-term SKYLIGHT 4 study. The most common treatment-emergent adverse events (TEAEs) are generally mild to moderate.

Table 3: Safety Profile of **Fezolinetant** (SKYLIGHT 1, 2 & 4 Pooled Data)

| Adverse Event                                      | Fezolinetant 30 mg                                            | Fezolinetant 45 mg                                            | Placebo                             |
|----------------------------------------------------|---------------------------------------------------------------|---------------------------------------------------------------|-------------------------------------|
| Any Treatment-<br>Emergent Adverse<br>Event (TEAE) | 37% (SKYLIGHT 1)                                              | 43% (SKYLIGHT 1)                                              | 45% (SKYLIGHT 1)                    |
| Headache                                           | Most common TEAE                                              | Most common TEAE                                              | Consistent with active<br>treatment |
| COVID-19                                           | Commonly reported                                             | Commonly reported                                             | Consistent with active<br>treatment |
| Liver Enzyme<br>Elevations                         | Low incidence,<br>generally<br>asymptomatic and<br>transient. | Low incidence,<br>generally<br>asymptomatic and<br>transient. | Low incidence.                      |
| Endometrial<br>Hyperplasia/Malignan<br>cy          | Within pre-specified<br>safety limits.                        | Within pre-specified<br>safety limits.                        | N/A                                 |

Note: Data is primarily from the initial 12-week double-blind period of the SKYLIGHT trials. The SKYLIGHT 4 study provided 52-week safety data.

Table 4: Common Adverse Events of Alternative Treatments

| Treatment                           | Common Adverse Events                                                           |
|-------------------------------------|---------------------------------------------------------------------------------|
| Hormone Replacement Therapy (HRT)   | Breast tenderness, breakthrough bleeding.                                       |
| SSRIs (Paroxetine)                  | Nausea, fatigue, dizziness.[8]                                                  |
| SNRIs (Venlafaxine, Desvenlafaxine) | Nausea, dry mouth, constipation, dizziness,<br>insomnia, somnolence.[13]        |
| Gabapentin                          | Dizziness, somnolence.                                                          |
| Oxybutynin                          | Dry mouth, difficulty urinating, abdominal pain.                                |
| Clonidine                           | Dry mouth, constipation, itchiness, drowsiness,<br>difficulty sleeping.[12][14] |

## Experimental Protocols

The pivotal clinical trials for **fezolinetant**, known as the SKYLIGHT program, were randomized, double-blind, placebo-controlled studies.

SKYLIGHT 1 and 2: These were 12-week trials with a 40-week active treatment extension.[9][10][15]

- Participants: Women aged 40-65 years experiencing an average of seven or more moderate-to-severe hot flashes per day.[9][15]
- Intervention: Once-daily oral **fezolinetant** (30 mg or 45 mg) or placebo.[9][15]
- Primary Endpoints: Mean change from baseline in the frequency and severity of moderate-to-severe VMS at weeks 4 and 12.[10]

SKYLIGHT 4: This was a 52-week study focused on the long-term safety of **fezolinetant**.[2]

- Participants: Over 1,800 women with VMS.[2]
- Primary Objectives: To evaluate the effect of **fezolinetant** on endometrial health and its long-term safety and tolerability.[2]

## Visualizing the Science

To better understand the mechanisms and methodologies, the following diagrams illustrate the signaling pathway of **fezolinetant** and the workflow of its pivotal clinical trials.



[Click to download full resolution via product page](#)

Caption: **Fezolinetant's mechanism of action in the hypothalamus.**



[Click to download full resolution via product page](#)

Caption: Workflow of the SKYLIGHT 1 and 2 clinical trials.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Relief of vasomotor symptoms with the tissue-selective estrogen complex containing bazedoxifene/conjugated estrogens: a randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pooled Analysis of the Effects of Conjugated Estrogens/Bazedoxifene on Vasomotor Symptoms in the Selective Estrogens, Menopause, and Response to Therapy Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conjugated Estrogens/Bazedoxifene (Duavee): A Novel Agent for the Treatment of Moderate-to-Severe Vasomotor Symptoms Associated With Menopause And the Prevention of Postmenopausal Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonhormonal Drug Eases Vasomotor Symptoms | MDedge [mdedge.com]
- 5. Pooled Analysis of the Effects of Conjugated Estrogens/Bazedoxifene on Vasomotor Symptoms in the Selective Estrogens, Menopause, and Response to Therapy Trials | Semantic Scholar [semanticscholar.org]
- 6. dovepress.com [dovepress.com]
- 7. Failure of response of menopausal vasomotor symptoms to clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Clinical Review on Paroxetine and Emerging Therapies for the Treatment of Vasomotor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and tolerability of desvenlafaxine succinate treatment for menopausal vasomotor symptoms: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ccjm.org [ccjm.org]
- 11. Treatment options for vasomotor symptoms in menopause: focus on desvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Management of menopause-associated vasomotor symptoms: Current treatment options, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fiercebiotech.com [fiercebiotech.com]

- 14. droracle.ai [droracle.ai]
- 15. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Fezolinetant for Vasomotor Symptoms: A Comparative Analysis of Efficacy and Safety]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607441#a-systematic-review-and-meta-analysis-of-fezolinetant-s-efficacy-and-safety>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)